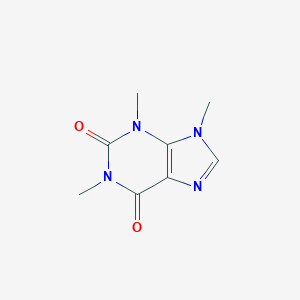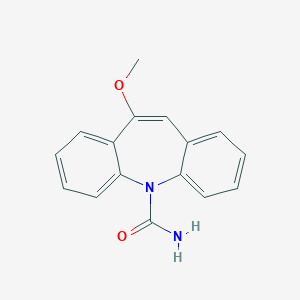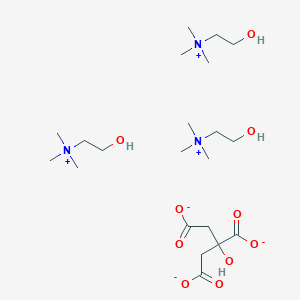
三胆碱柠檬酸盐
概述
描述
Tricholine citrate is a lipotropic agent that helps to deplete the accumulation of fat in the liver, making it a hepatoprotective agent. It also increases appetite and spares methionine for muscle enhancement. Additionally, tricholine citrate increases hepatobiliary flow, resulting in greater availability of bile in the gastrointestinal tract .
科学研究应用
Tricholine citrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Tricholine citrate is studied for its role in lipid metabolism and its effects on cellular functions.
Medicine: It is used as a hepatoprotective agent and an appetite stimulant.
Industry: Tricholine citrate is used in the formulation of dietary supplements and pharmaceuticals.
作用机制
Target of Action
Tricholine citrate primarily targets the liver cells . It exerts a lipotropic action in these hepatic cells, helping to deplete the accumulation of fat in the liver . This makes it a hepatoprotective agent .
Mode of Action
Tricholine citrate interacts with its targets by increasing the hepatobiliary flow, which results in a greater availability of bile in the gastrointestinal (GI) tract . It also increases appetite and spares methionine for muscle enhancement .
Biochemical Pathways
Tricholine citrate affects the Cori cycle (tricarboxylic acid cycle), a series of biochemical pathways by which muscles remain capable of functioning, even in the absence of oxygen . This cycle is activated by citrate and leads to the production of lactate . In all cells, citrate can be metabolized within the Cori cycle .
Pharmacokinetics
It is known that tricholine citrate is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol . As a result, the levels of cholesterol in the body are lowered .
Result of Action
The molecular and cellular effects of tricholine citrate’s action include the reduction of fat accumulation in the liver, making it a hepatoprotective agent . It also increases appetite and enhances muscle growth by sparing methionine . Furthermore, it increases the hepatobiliary flow, leading to a greater availability of bile in the GI tract .
Action Environment
It is known that the compound is used in the treatment of undernutrition or anorexia, conditions that can be influenced by various environmental factors such as diet and lifestyle .
生化分析
Biochemical Properties
Tricholine citrate contains three molecules of choline . Due to choline’s lipotropic action, it is useful in the treatment of fatty infiltration and cirrhosis of the liver . Choline converts fat into phospholipids like lecithin, which is essential to biomembrane structure and its function .
Cellular Effects
Tricholine citrate increases hepatobiliary flow that results in greater availability of bile in the gastrointestinal tract . This increased flow can influence cell function by improving digestion and absorption of fats and vitamins in the intestines.
Molecular Mechanism
The molecular mechanism of Tricholine citrate involves its role as a precursor of acetylcholine, a key neurotransmitter, and its involvement in lipid metabolism . It also plays a role in various metabolic processes as a methyl donor .
Temporal Effects in Laboratory Settings
In a Phase IV clinical study, Tricholine citrate was found to be safe and effective for the treatment of undernutrition or anorexia in infants and children . Over time, it was observed that patients with very low and low appetite shifted to moderate and high appetite .
Metabolic Pathways
Tricholine citrate is involved in lipid metabolism, where it helps convert fat into essential phospholipids . This process involves interactions with various enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions: Tricholine citrate is synthesized by reacting citric acid with a choline base at high temperatures. The process involves adjusting the pH of the solution above 8.5 and decolorizing the solution with a decolorizing agent. The product is then filtered at temperatures below 40 degrees Celsius and distilled in a distillation column to obtain high-purity tricholine citrate .
Industrial Production Methods: The industrial production of tricholine citrate follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large-scale reactors and distillation units to handle the increased volume of reactants and products .
化学反应分析
Types of Reactions: Tricholine citrate undergoes various chemical reactions, including:
Oxidation: Tricholine citrate can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Tricholine citrate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Choline Citrate: Similar to tricholine citrate but with different stoichiometry.
Choline Chloride: Another choline derivative used in various applications.
Choline Bitartrate: Used as a dietary supplement for its choline content.
Betaine: A derivative of choline with similar lipotropic properties.
Uniqueness: Tricholine citrate is unique due to its combination of lipotropic, hepatoprotective, and appetite-stimulating properties. Its ability to increase hepatobiliary flow and its role in lipid metabolism make it distinct from other choline derivatives .
属性
CAS 编号 |
546-63-4 |
|---|---|
分子式 |
C11H19NO8-2 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |
InChI 键 |
WRPUOFKIGGWQIJ-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
规范 SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
外观 |
Solution |
Key on ui other cas no. |
546-63-4 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Choline Citrate Solution (ca. 65% in Water) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tricholine Citrate and what is its mechanism of action?
A: Tricholine Citrate is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on Tricholine Citrate's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.
Q2: What evidence supports the efficacy of Tricholine Citrate in managing liver dysfunction?
A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + Tricholine Citrate + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of Tricholine Citrate in combination with other components for liver health.
Q3: Can you elaborate on the role of Tricholine Citrate in treating undernutrition and anorexia in infants and children?
A: Tricholine Citrate is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, Tricholine Citrate likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].
Q4: Are there specific analytical methods for quantifying Tricholine Citrate and Cyproheptadine in pharmaceutical formulations?
A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Tricholine Citrate and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.
Q5: What are the structural characteristics of Tricholine Citrate?
A: While the provided abstracts don't specify the exact molecular formula and weight of Tricholine Citrate, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.
Q6: Has Tricholine Citrate been studied for its potential in managing specific conditions like ascites in animals?
A: Research indicates the use of Tricholine Citrate, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].
Q7: Are there any studies comparing Tricholine Citrate with other treatments?
A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as Tricholine Citrate) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
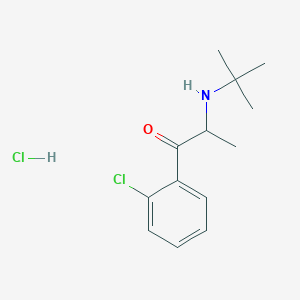


![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)

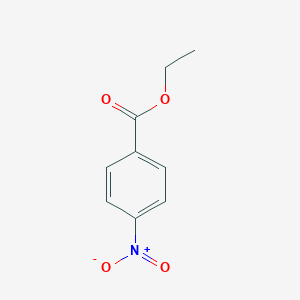

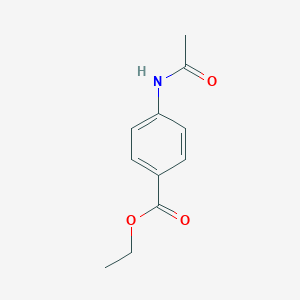
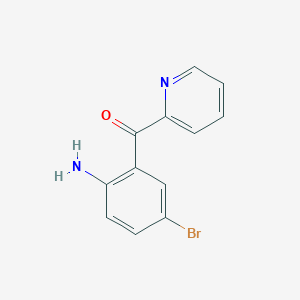
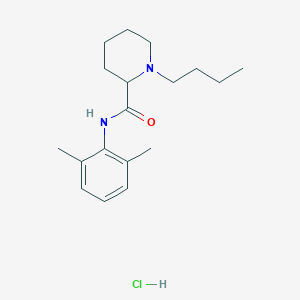

![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)
